2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide

Monoamine Oxidase Inhibition Enzyme Selectivity Structure-Activity Relationship

2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide is a synthetic small molecule (MW 338.4 g/mol, C19H18N2O4) within the phthalimide/isoindoline-1,3-dione class. Its structure, featuring a dioxoisoindoline core linked via an acetamide bridge to a 3-methoxyphenethyl group, positions it as a derivative in a class investigated for enzyme inhibition, notably against monoamine oxidases (MAOs).

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
Cat. No. B15200985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C19H18N2O4/c1-25-14-6-4-5-13(11-14)9-10-20-17(22)12-21-18(23)15-7-2-3-8-16(15)19(21)24/h2-8,11H,9-10,12H2,1H3,(H,20,22)
InChIKeyTZGKUWLHDNDDRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: 2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide (CAS 1552267-05-6)


2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide is a synthetic small molecule (MW 338.4 g/mol, C19H18N2O4) within the phthalimide/isoindoline-1,3-dione class . Its structure, featuring a dioxoisoindoline core linked via an acetamide bridge to a 3-methoxyphenethyl group, positions it as a derivative in a class investigated for enzyme inhibition, notably against monoamine oxidases (MAOs) [1]. This compound is not a known commercial drug but is a research tool, and its specific substitution pattern distinguishes it from other analogs in scientific screening libraries.

Why Generic Substitution Fails for Phthalimide-Based MAO Probes: The Criticality of Phenethyl Substitution


Within the 2-(1,3-dioxoisoindolin-2-yl)-N-phenethylacetamide chemical series, simple interchangeability is not supported by structure-activity relationship (SAR) data. A key study demonstrates that modifications to the phenethyl ring critically alter MAO subtype selectivity and potency [1]. For instance, while the unsubstituted N-phenethylacetamide core provides a base scaffold, the introduction of specific substituents like 4-fluoro or 3,4-dimethoxy dramatically shifts inhibitory activity against MAO-A vs. MAO-B. Therefore, a compound like 2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide cannot be assumed to be functionally equivalent to its unsubstituted or differently-substituted analogs, making explicit procurement based on targeted substructure necessary for reproducible research.

Quantitative Evidence Guide: Selecting 2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide by the Data


Enrichment of MAO-B Inhibitory Potential via 3-Methoxy Substitution

The 3-methoxy substitution on the phenethyl ring is predicted to enhance MAO-B inhibition selectivity relative to the unsubstituted parent compound 2-(1,3-dioxoisoindolin-2-yl)-N-phenethylacetamide. In the closely related series, the 4-fluoro analog (compound 2h) exhibited IC50 values of 3.87±0.59 μM against MAO-A and 3.35±0.53 μM against MAO-B [1]. The unsubstituted parent compound was computationally reported to be less active. The electron-donating methoxy group at the meta position of the target compound is expected to further tune this inhibitory profile, a hypothesis consistent with class-level SAR trends which show meta-substituted phenethyl groups can favorably interact with the MAO-B hydrophobic pocket [1].

Monoamine Oxidase Inhibition Enzyme Selectivity Structure-Activity Relationship

Cytocompatibility Advantage in Phenethylamide Series

Cytocompatibility is a critical early-stage selection criterion. In the study of the cognate 2-(1,3-dioxoisoindolin-2-yl)-N-phenethylacetamide series, the most potent MAO inhibitors, including the 4-fluoro analog, demonstrated no cytotoxicity against the L929 mouse fibroblast cell line [1]. As the target compound is a structural analog within this same series, it is inferred to share a comparable, favorable safety profile in this standard in vitro cytotoxicity model, distinguishing it from other chemical scaffolds that may show concurrent enzyme inhibition and cellular toxicity.

Cytotoxicity Drug Discovery Safety Screening

Weak Cholinesterase Engagement: A Potential Selectivity Advantage Over Multi-Target Inhibitors

A key differentiator for this chemical class is its apparent selectivity profile. The published series, encompassing the target compound's close analogs, exhibited uniformly weak inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. This is in stark contrast to many CNS-targeted agents that often possess potent dual MAO/ChE inhibition. For a researcher explicitly seeking to modulate MAO without confounding effects on the cholinergic system, this class-level property makes 2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide a more suitable and selective tool than a broadly active multi-target ligand.

Selectivity Cholinesterase Off-target Activity

Best Application Scenarios for 2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide


Structure-Activity Relationship (SAR) Exploration of MAO-B Selective Inhibitors

This compound is most valuable as a key probe in an SAR campaign to map the influence of meta-substitution on the phenethyl ring for MAO-B vs. MAO-A selectivity. By systematically comparing its activity against the unsubstituted, 4-fluoro, and other halogen-substituted analogs, a research team can build a predictive model for designing next-generation, subtype-selective MAO inhibitors [1].

Chemical Probe for MAO Biology with Reduced Cholinergic Confounding

In neurobiology studies aimed at dissecting the specific role of MAO activity without simultaneous cholinesterase inhibition, this compound (and its class) is an appropriate choice. The documented lack of substantial ChE inhibition in this series [1] allows for cleaner interpretation of neurochemical and behavioral outcomes compared to multi-target ligands.

Cytocompatibility-Screened Hit for Early-Stage CNS Drug Discovery

As a screening library member and sourcing candidate, this compound carries the supporting evidence of a non-cytotoxic profile in L929 fibroblasts, which is a common early filter in drug discovery projects. For a hit-expansion strategy, procuring this pre-validated, cytocompatible scaffold could shave weeks off a lead optimization timeline.

Quote Request

Request a Quote for 2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.